molecular formula C10H11NO3 B12910392 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 756765-09-0

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12910392
CAS No.: 756765-09-0
M. Wt: 193.20 g/mol
InChI Key: UFJAIWQUSKFOTF-UHFFFAOYSA-N
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Description

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane ring fused to an amino acid structure

Preparation Methods

The synthesis of 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to various biochemical compounds and can influence cellular processes through its interaction with enzymes and receptors .

Comparison with Similar Compounds

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

756765-09-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-1-3-7(12)4-2-6/h1-4,8,12H,5,11H2,(H,13,14)

InChI Key

UFJAIWQUSKFOTF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC=C(C=C2)O

Origin of Product

United States

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